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molecular formula C9H10N2O2S2 B049053 Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 116170-90-2

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No. B049053
M. Wt: 242.3 g/mol
InChI Key: BMYKQPLSSCCDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595320B2

Procedure details

A solution of 50 g (0.21 mol) of ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate in 500 mL of dimethylformamide under an argon atmosphere is heated to a temperature in the region of 60° C., and a solution of 71.1 mL (0.45 mol) of isopentyl nitrite in 100 mL of dimethylformamide is then introduced with stirring, while maintaining the temperature between 65 and 70° C. The reaction mixture is then stirred at a temperature in the region of 60° C. for 2.5 hours, and then cooled to a temperature in the region of 25° C. and stirred for one hour. The mixture is then treated with 1 L of ice-cold water and then stirred at a temperature in the region of 0° C. for one hour. The precipitate obtained is filtered off and then washed successively three times with 200 mL of water and three times with 200 mL of petroleum ether. 40.5 g (86%) of ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate are thus obtained, after drying under reduced pressure, in the form of a yellow crystalline powder melting at 100° C. MS-CI (NH3): 245(+)=(M+NH4)(+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
71.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:6]([C:7]#[N:8])=[C:5]([S:9][CH3:10])[S:4][C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12].N(OCCC(C)C)=O>CN(C)C=O>[C:7]([C:6]1[CH:2]=[C:3]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[S:4][C:5]=1[S:9][CH3:10])#[N:8]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(SC(=C1C#N)SC)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
71.1 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 65 and 70° C
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at a temperature in the region of 60° C. for 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at a temperature in the region of 0° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed successively three times with 200 mL of water and three times with 200 mL of petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(SC1SC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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